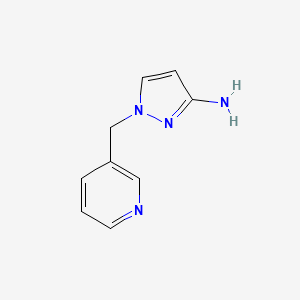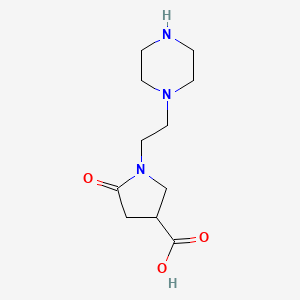
5-Oxo-1-(2-piperazin-1-ylethyl)pyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
5-Oxo-1-(2-piperazin-1-ylethyl)pyrrolidine-3-carboxylic acid, also known as OPC-3, is a small molecule that has been studied for its potential to inhibit the enzyme 5-lipoxygenase (5-LOX). This enzyme is responsible for the production of leukotrienes, which are inflammatory mediators involved in a variety of diseases, including asthma and arthritis. OPC-3 is a synthetic derivative of the naturally occurring plant compound, pycnogenol, and is currently being studied for its potential therapeutic use in a variety of diseases.
Applications De Recherche Scientifique
Spectroscopic Properties and Quantum Mechanical Study
The spectroscopic properties of similar compounds, such as 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, have been explored using various techniques including FT-IR, NMR, and UV. Quantum chemical methods have also been applied to study Mulliken charges, HOMO and LUMO energies, and other molecular properties (Devi, Bishnoi, & Fatma, 2020).
Antimicrobial and Antitubercular Activity
Novel fluoroquinolones containing piperazinyl derivatives have been synthesized and evaluated for their in vivo activity against Mycobacterium tuberculosis H37Rv, demonstrating significant antimicrobial effects (Shindikar & Viswanathan, 2005). Furthermore, a study on the synthesis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs revealed moderate to good antibacterial activity against gram-positive and gram-negative bacteria (Devi et al., 2018).
Inhibition of Platelet Aggregation
Compounds featuring a piperazinyl glutamate pyridine structure have shown significant potential as P2Y12 antagonists, providing a promising approach for the inhibition of platelet aggregation. This research underscores the importance of structural modifications for optimizing pharmacokinetic and physiochemical properties (Parlow et al., 2010).
Corrosion Inhibition
The study of levofloxacin and its derivatives has revealed their efficacy as corrosion inhibitors for mild steel in acidic environments, highlighting the role of molecular structure in enhancing inhibition performance (Chaitra, Mohana, & Tandon, 2017).
Photoluminescence Properties
Research into coordination polymer compounds with drug ligands, such as enoxacin, has shown that these compounds exhibit strong blue fluorescence, indicating potential applications in materials science and drug delivery systems (Yu et al., 2006).
Propriétés
IUPAC Name |
5-oxo-1-(2-piperazin-1-ylethyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c15-10-7-9(11(16)17)8-14(10)6-5-13-3-1-12-2-4-13/h9,12H,1-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJVWKPKKGBLNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-1-(2-piperazin-1-ylethyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1440049.png)
amine](/img/structure/B1440051.png)
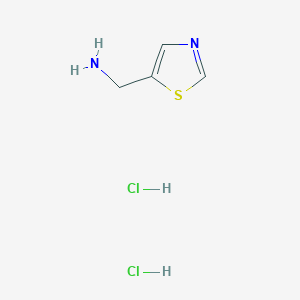

![Tert-butyl 4-[amino(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B1440056.png)
![[2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1440058.png)
![2,2,2-trifluoroethyl N-[3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)phenyl]carbamate hydrochloride](/img/structure/B1440059.png)
![tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B1440060.png)
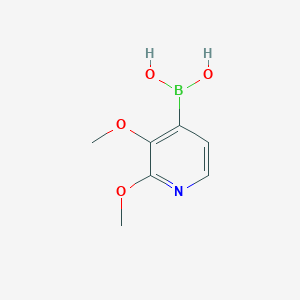
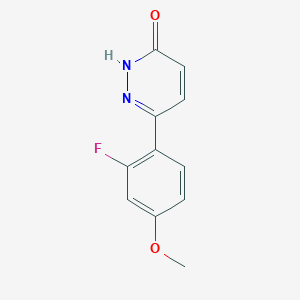
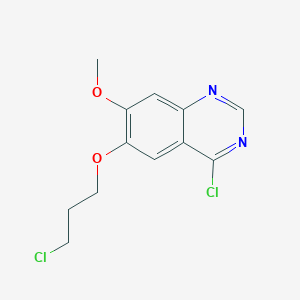
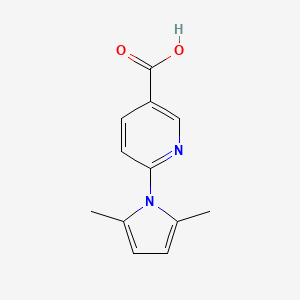
![3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1440067.png)
